molecular formula C16H17NO4 B8784579 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(4-morpholinyl)-, methyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-6-(4-morpholinyl)-, methyl ester

Cat. No.: B8784579
M. Wt: 287.31 g/mol
InChI Key: JGHVXZXCXAEABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6-(4-morpholinyl)-, methyl ester is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-hydroxy-6-morpholin-4-ylnaphthalene-2-carboxylate

InChI

InChI=1S/C16H17NO4/c1-20-16(19)12-8-11-2-3-13(10-14(11)15(18)9-12)17-4-6-21-7-5-17/h2-3,8-10,18H,4-7H2,1H3

InChI Key

JGHVXZXCXAEABJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)N3CCOCC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-acetoxy-6-morpholino-2-naphthoate (12.0 g, 34.9 mmol) and sodium hydroxide (8.4 g, 210 mmol) in water (200 cm3) and ethanol (40 cm3) was maintained at 80-90° C. for 3 hours. The cooled solution was poured into water (750 cm3) and cautiously neutralised with HCl (2M). The resulting suspension was extracted with EtOAc.(5×100 cm3). The combined extracts were dried (Na2SO4) and evaporated to give a brown solid. This solid was dissolved in methanol (200 cm3) containing c. H2SO4 (˜3 cm3) and was refluxed for 5 hours. The cooled mixture was diluted with water (900 cm3) and aq. sat. NaHCO3 solution (100 cm 3) then extracted with EtOAc (6×50 cm3). The combined extracts were washed with aq. sat. NaHCO3 (4×100 cm3) and water (100 cm3). Removal of the dried (Na2SO4) EtOAc gave a pale brown solid which was recrystallised from EtOAc/hexane to afford methyl 4-hydroxy-6-morpholino-2-naphthoate (yield=5.14 g, theoretical yield=10.0 g, 51.2%, m.p.=231-233.5° C. (uncorrected)).
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
900 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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